4-Chloro-2,7-bis(trifluoromethyl)quinazoline
CAS No.: 959238-04-1
Cat. No.: VC8335693
Molecular Formula: C10H3ClF6N2
Molecular Weight: 300.59 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 959238-04-1 |
---|---|
Molecular Formula | C10H3ClF6N2 |
Molecular Weight | 300.59 g/mol |
IUPAC Name | 4-chloro-2,7-bis(trifluoromethyl)quinazoline |
Standard InChI | InChI=1S/C10H3ClF6N2/c11-7-5-2-1-4(9(12,13)14)3-6(5)18-8(19-7)10(15,16)17/h1-3H |
Standard InChI Key | QZMMXNPFCLSURE-UHFFFAOYSA-N |
SMILES | C1=CC2=C(C=C1C(F)(F)F)N=C(N=C2Cl)C(F)(F)F |
Canonical SMILES | C1=CC2=C(C=C1C(F)(F)F)N=C(N=C2Cl)C(F)(F)F |
Introduction
Chemical Structure and Physicochemical Properties
Core Architecture and Substituent Effects
The quinazoline scaffold consists of a benzene ring fused to a pyrimidine ring, with nitrogen atoms at positions 1 and 3. In 4-chloro-2,7-bis(trifluoromethyl)quinazoline, the chlorine atom at position 4 and the two electron-withdrawing trifluoromethyl groups at positions 2 and 7 introduce significant electronic and steric modifications. These substituents reduce electron density at the quinazoline core, enhancing stability against oxidative degradation and altering solubility profiles .
Table 1: Comparative Substituent Effects in Quinazoline Derivatives
*LogP: Octanol-water partition coefficient. Data extrapolated from analogs .
The trifluoromethyl groups at positions 2 and 7 impose steric hindrance, potentially limiting rotational freedom and influencing binding interactions in biological systems. Computational modeling suggests a dipole moment of ~5.2 D, driven by the electronegative fluorine atoms .
Synthetic Methodologies and Optimization
Retrosynthetic Analysis
The synthesis of 4-chloro-2,7-bis(trifluoromethyl)quinazoline likely proceeds via sequential functionalization of the quinazoline core. Patent CN102702115A outlines a general strategy for nitro- and chloro-substituted quinazolines, which can be adapted:
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Core Formation: Condensation of 2-amino-4-fluorobenzoic acid with formamidine acetate in ethylene glycol monomethyl ether (EGME) yields 7-fluoro-4-hydroxyquinazoline .
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Trifluoromethylation: Introducing -CF₃ groups at positions 2 and 7 via Ullmann-type coupling or nucleophilic aromatic substitution, using Cu(I) catalysts and trifluoromethylating agents (e.g., TMSCF₃) .
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Chlorination: Treatment with sulfonyl chloride (SOCl₂) replaces the hydroxyl group at position 4 with chlorine .
Reaction Scheme:
Challenges in Purification
Isomer separation remains a critical hurdle. Nitration and chlorination steps often produce regioisomers, necessitating chromatographic purification or recrystallization from mixed solvents (e.g., hexane:ethyl acetate) . The final compound’s low solubility in polar solvents complicates isolation, requiring lyophilization or solvent-antisolvent precipitation .
Parameter | Value (Predicted) | Rationale |
---|---|---|
IC₅₀ (EGFR-TK) | 12–18 nM | Analogous to erlotinib (9 nM) |
Plasma Protein Binding | 92% | High lipophilicity |
Metabolic Stability | t₁/₂ = 4.1 h | Resistance to CYP3A4 oxidation |
Antitumor Efficacy
In silico docking studies predict strong binding to the ATP pocket of EGFR (PDB: 1M17), with a Gibbs free energy (ΔG) of −9.8 kcal/mol . The compound may exhibit potency against non-small cell lung cancer (NSCLC) and glioblastoma, mirroring the activity of erlotinib and gefitinib .
Industrial and Material Science Applications
Organic Electronics
The electron-deficient quinazoline core and fluorine-rich substituents make this compound a candidate for n-type semiconductors. Theoretical calculations indicate an electron affinity of 3.8 eV, suitable for use in organic field-effect transistors (OFETs) .
Agrochemistry
Trifluoromethyl groups are prevalent in herbicides and fungicides. This compound’s stability under UV light and soil persistence (predicted DT₅₀ = 28 days) suggest potential as a pre-emergent herbicide .
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